{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE
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Overview
Description
The compound “{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE” is a complex organic molecule that features a piperazine ring substituted with a sulfonyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE” typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and receptor binding .
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities .
Mechanism of Action
The mechanism of action of “{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE” involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions . The furan ring may also contribute to the compound’s overall binding properties by interacting with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Isopropylphenyl)sulfonyl]-1-piperazinyl}(tetrahydro-2-furanyl)methanone
- 4-[(4-Isopropylphenyl)sulfonyl]-1-{[5-(methoxycarbonyl)-2-furyl]methyl}piperazin-1-ium
Uniqueness
The uniqueness of “{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE” lies in its specific combination of functional groups. The presence of both a sulfonyl group and a furan ring attached to a piperazine core provides a unique set of chemical and biological properties that are not commonly found in other compounds. This makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
(5-methylfuran-2-yl)-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14(2)16-5-7-17(8-6-16)26(23,24)21-12-10-20(11-13-21)19(22)18-9-4-15(3)25-18/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYZKSQFLTUVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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